molecular formula C13H19NO4 B5404026 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol

Cat. No. B5404026
M. Wt: 253.29 g/mol
InChI Key: MHFZEZPIGAEEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol, also known as HFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HFA belongs to the class of azepane derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is not fully understood. However, it has been suggested that 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol may exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. In addition, 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its potential therapeutic applications, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, the limitations of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. One area of research involves the development of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol and its potential side effects.

Synthesis Methods

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol can be synthesized through several methods, including the reaction of 2-methyl-3-furoic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime can then be reduced with sodium borohydride to obtain 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. Another method involves the reaction of 2-methyl-3-furoic acid with 1,4-diaminobutane in the presence of acetic anhydride to obtain the corresponding amide. The amide can then be reduced with sodium borohydride to form 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.

Scientific Research Applications

4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZEZPIGAEEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol

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